molecular formula C12H11NO4 B13201102 Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13201102
M. Wt: 233.22 g/mol
InChI Key: OZVSNYCHHLNSQX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted at position 4 with a furan-2-yl group and at position 1 with a methyl acetate moiety. This structure combines a dihydropyridinone ring—a scaffold known for its bioactivity in pharmaceuticals—with a furan heterocycle, which contributes to its electronic and steric properties.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-[4-(furan-2-yl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C12H11NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3

InChI Key

OZVSNYCHHLNSQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a dihydropyridine precursor under controlled conditions. For instance, the reaction might involve the use of a furan-2-carboxaldehyde and a dihydropyridine derivative in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate. For instance, derivatives containing similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.

A significant study demonstrated that compounds with furan and dihydropyridine structures exhibited potent inhibition against human cancer cell lines, with some achieving IC50 values below 870 nM. Notably, certain derivatives showed comparable efficacy to established anticancer drugs, indicating their potential as therapeutic agents in oncology .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Studies suggest that derivatives of dihydropyridine exhibit activity against a range of bacterial strains. The presence of the furan ring enhances the compound's interaction with microbial targets, leading to increased efficacy against resistant strains .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

Multi-component Reactions

The compound can be utilized in multi-component reactions (MCRs), which are valuable for synthesizing libraries of compounds efficiently. For instance, it can react with aldehydes and isocyanides to form diverse heterocyclic compounds that have potential applications in drug discovery .

Synthesis of Novel Therapeutics

The versatility of this compound in synthetic chemistry makes it a candidate for developing novel therapeutics targeting various diseases beyond cancer, including neurodegenerative disorders and infections .

Case Studies

StudyFindings
Synthesis and Evaluation of Dihydropyridine Derivatives This study synthesized several derivatives from this compound and evaluated their anticancer activity against multiple cell lines. Some derivatives showed IC50 values as low as 18 nM against breast cancer cells .
Antimicrobial Activity Assessment A series of dihydropyridine derivatives were tested for antimicrobial activity, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .
Development of Multi-component Synthesis The compound was successfully employed in MCRs to yield new heterocyclic compounds with promising biological activities .

Mechanism of Action

The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related 1,2-dihydropyridinone derivatives, which differ in substituent patterns and associated properties. Below is a detailed analysis based on molecular structure, physicochemical parameters, and inferred reactivity:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (Target) 4-(furan-2-yl), 1-(methyl acetate) C₁₃H₁₃NO₅ 263.25 g/mol Not provided Furan enhances π-π interactions; ester improves lipophilicity
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate 3-amino, 1-(methyl acetate) C₉H₁₂N₂O₃ 196.20 g/mol 736948-88-2 Amino group increases polarity and H-bonding potential
Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate 3-cyano, 4-(methylsulfanyl), 6-phenyl C₁₈H₁₇N₂O₃S 341.40 g/mol 478042-84-1 Phenyl and cyano groups enhance rigidity and electron-withdrawing effects

Key Observations:

Substituent Effects on Polarity: The target compound’s furan-2-yl group introduces aromaticity and moderate polarity, while the methyl acetate at position 1 balances solubility and membrane permeability.

Electronic and Steric Modifications: Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate () incorporates a cyano group (strong electron-withdrawing) and a methylsulfanyl group (electron-donating), creating a polarized electronic environment. The phenyl group at position 6 adds steric bulk, which may hinder rotational freedom and influence binding specificity .

However, the target compound’s furan substituent may reduce solubility in aqueous media relative to the amino-substituted analog .

Research Implications:

  • The furan ring in the target compound could facilitate π-stacking interactions in biological targets, such as enzymes or receptors, but may also introduce metabolic liabilities (e.g., furan oxidation).
  • Comparative studies with the amino-substituted analog () could reveal trade-offs between polarity and permeability in drug design .

Biological Activity

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound of significant interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core substituted with a furan ring and an ester group. This structural arrangement contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dihydropyridine have shown efficacy against various bacterial strains. The presence of the furan moiety is believed to enhance the antimicrobial activity by facilitating interactions with microbial cell membranes.

Compound Microbial Strain Activity (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Properties

The compound has also been evaluated for anticancer potential. Studies have demonstrated that derivatives of dihydropyridine can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and disruption of cell cycle progression.

Case Study: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, it was found to significantly inhibit cell proliferation in:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest at G0/G1 phase

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress : The furan ring may contribute to the generation of reactive oxygen species (ROS), which can induce oxidative stress in target cells, leading to cell death.

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds, revealing insights into structure–activity relationships (SAR) that inform potential modifications for enhanced efficacy.

Structure–Activity Relationship (SAR)

The following table summarizes findings from SAR studies on related dihydropyridine derivatives:

Substituent Biological Activity Impact on Efficacy
Furan ringIncreased antimicrobial activityPositive
Acetate groupEnhanced solubilityPositive
Hydroxyl groupImproved anticancer activityVariable

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